REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[CH3:26][OH:27].[ClH:33].[F:1][C:2]([CH:3]([OH:4])[c:5]1[cH:6][cH:7][c:8]([CH3:11])[cH:9][cH:10]1)([S:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)(=[O:19])=[O:20])[F:21].[Na:25].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:34]>>[F:1][CH:2]([CH:3]([OH:4])[c:5]1[cH:6][cH:7][c:8]([CH3:11])[cH:9][cH:10]1)[F:21]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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Cc1ccc(C(O)C(F)(F)S(=O)(=O)c2ccccc2)cc1
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Cc1ccc(C(O)C(F)(F)S(=O)(=O)c2ccccc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C(O)C(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |